molecular formula C18H17NO5 B10810382 Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate

Cat. No.: B10810382
M. Wt: 327.3 g/mol
InChI Key: YSXGTWQHCFHNGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate is an organic compound that belongs to the class of benzodioxines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate typically involves a multi-step process:

  • Formation of the Benzodioxine Ring: : The benzodioxine ring can be synthesized via ring-closing metathesis. This step often employs catalysts such as nitro-Grela catalyst at ppm levels to achieve high efficiency and selectivity .

  • Amidation Reaction: : The next step involves the amidation of the benzodioxine derivative with an appropriate benzoic acid derivative. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

  • Esterification: : Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst such as sulfuric acid yields this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of greener solvents and catalysts could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups. Common reagents for these reactions include alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkoxides, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets in proteins, while the ester and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can be compared with other benzodioxine derivatives:

    1,4-Benzodioxane: This compound lacks the ester and amide functionalities, making it less versatile in terms of chemical reactivity and biological activity.

    2,3-Dihydro-1,4-benzodioxine: Similar to the parent benzodioxane but without the additional functional groups, limiting its applications.

    Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carboxylate): This compound has an ester group but lacks the amide functionality, which may reduce its potential interactions with biological targets.

The presence of both ester and amide groups in this compound enhances its chemical versatility and potential for biological activity, making it unique among similar compounds.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-3-4-8-13(12)19-17(20)16-11-23-14-9-5-6-10-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGTWQHCFHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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